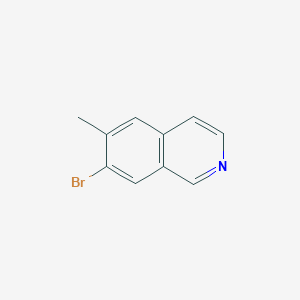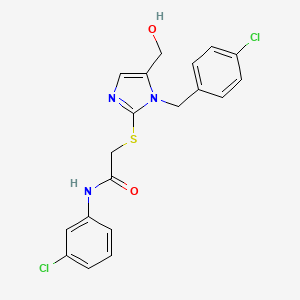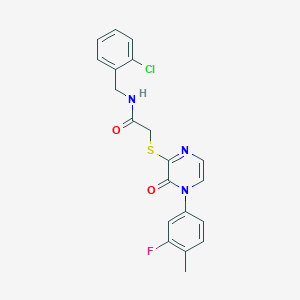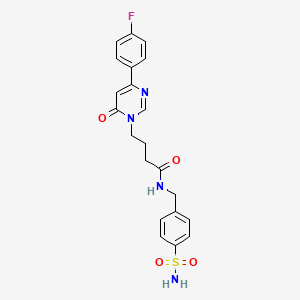
7-Bromo-6-methylisoquinoline
Vue d'ensemble
Description
7-Bromo-6-methylisoquinoline is a chemical compound . It’s a fusion product of a benzene ring and a pyridine nucleus .
Synthesis Analysis
The synthesis of isoquinolines and derivatives like 7-Bromo-6-methylisoquinoline involves reactions such as condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .Molecular Structure Analysis
The molecular structure of 7-Bromo-6-methylisoquinoline can be analyzed using tools like MolView . The structural formula editor in MolView allows you to draw a molecule and convert it into a 3D model for analysis .Chemical Reactions Analysis
The chemical reactions involving 7-Bromo-6-methylisoquinoline can be studied using electroanalytical tools . These tools can investigate redox-active intermediates formed in the reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-6-methylisoquinoline can be found in chemical databases . These properties include its molecular weight, melting point, boiling point, and density .Applications De Recherche Scientifique
C9H6BrN\text{C}_9\text{H}_6\text{BrN}C9H6BrN
, has garnered interest in various fields. Here are six distinct areas where it plays a significant role:- Anticancer Agents : Researchers explore the potential of 7-bromo-6-methylisoquinoline derivatives as anticancer agents. These compounds may inhibit tumor growth or target specific cancer pathways .
- Kinase Inhibitors : The isoquinoline scaffold is valuable for designing kinase inhibitors. Modifications at the 7-bromo position can enhance selectivity and potency against specific kinases involved in diseases .
- Neurotransmitter Modulation : Isoquinolines can interact with neurotransmitter receptors. 7-Bromo-6-methylisoquinoline derivatives might influence neurotransmission, impacting neurological disorders .
- Enzyme Inhibition : Researchers investigate isoquinoline derivatives as enzyme inhibitors. 7-Bromo-6-methylisoquinoline may target specific enzymes involved in metabolic pathways or disease processes .
- Organic Semiconductors : Isoquinoline-based compounds exhibit semiconducting properties. Researchers explore their use in organic electronic devices like organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs) .
- Building Block : 7-Bromo-6-methylisoquinoline serves as a versatile building block in organic synthesis. Chemists use it to construct more complex molecules or natural product analogs .
- Fluorescent Probes : Isoquinoline derivatives can be fluorescent. Researchers study their photophysical properties for applications in imaging, sensors, or luminescent materials .
Medicinal Chemistry and Drug Development
Neuroscience and Neuropharmacology
Chemical Biology and Enzyme Studies
Materials Science and Organic Electronics
Natural Product Synthesis
Photophysics and Luminescent Materials
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that isoquinoline alkaloids, a class of compounds to which 7-bromo-6-methylisoquinoline belongs, have been studied for their interactions with various biological targets . These targets play crucial roles in various biochemical processes, contributing to the compound’s potential therapeutic effects.
Mode of Action
Isoquinoline alkaloids are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Isoquinoline alkaloids, in general, can influence a variety of biochemical pathways . Understanding these pathways and their downstream effects can provide insights into the compound’s potential therapeutic applications.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding a compound’s bioavailability and its overall behavior in the body .
Result of Action
Isoquinoline alkaloids can have various effects at the molecular and cellular levels, influencing cell proliferation, migration, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect how 7-Bromo-6-methylisoquinoline interacts with its targets and its overall effectiveness.
Propriétés
IUPAC Name |
7-bromo-6-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQFVZOUMARUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246210-10-5 | |
| Record name | 7-bromo-6-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2482648.png)
![2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2482650.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea](/img/structure/B2482651.png)
![2-imino-N-(2-methoxyethyl)-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2482652.png)
![N-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2482654.png)

![Ethyl 2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2482657.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2482658.png)



![2,6-Dichloro-N-[(2-ethyltriazol-4-yl)methyl]-7-methylpurin-8-amine](/img/structure/B2482666.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2482667.png)
